molecular formula C24H22FN5O2 B11936634 4-[[4-fluoro-3-(2-propan-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carbonyl)phenyl]methyl]-2H-phthalazin-1-one

4-[[4-fluoro-3-(2-propan-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carbonyl)phenyl]methyl]-2H-phthalazin-1-one

Cat. No.: B11936634
M. Wt: 431.5 g/mol
InChI Key: ONWFSNLHAZAPLW-UHFFFAOYSA-N
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Description

4-[[4-fluoro-3-(2-propan-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carbonyl)phenyl]methyl]-2H-phthalazin-1-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a phthalazinone core, a fluorinated phenyl group, and a pyrrolo[3,4-c]pyrazole moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-fluoro-3-(2-propan-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carbonyl)phenyl]methyl]-2H-phthalazin-1-one typically involves multiple steps, including the formation of the pyrrolo[3,4-c]pyrazole core, the introduction of the fluorinated phenyl group, and the final coupling with the phthalazinone moiety. Common synthetic routes may involve:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorinated Phenyl Group: This can be achieved through various methods, including halogenation and subsequent substitution reactions.

    Coupling with Phthalazinone: The final step involves coupling the intermediate with phthalazinone under specific reaction conditions, such as the use of catalysts and solvents.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-[[4-fluoro-3-(2-propan-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carbonyl)phenyl]methyl]-2H-phthalazin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the phenyl ring.

Scientific Research Applications

4-[[4-fluoro-3-(2-propan-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carbonyl)phenyl]methyl]-2H-phthalazin-1-one has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its therapeutic potential, including its use as a lead compound for drug development.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-[[4-fluoro-3-(2-propan-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carbonyl)phenyl]methyl]-2H-phthalazin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[[4-fluoro-3-(2-propan-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carbonyl)phenyl]methyl]-2H-phthalazin-1-one include:

    4-fluoro-N-(propan-2-yl)aniline: A related compound with a similar fluorinated phenyl group.

    2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another compound with a similar structural motif.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C24H22FN5O2

Molecular Weight

431.5 g/mol

IUPAC Name

4-[[4-fluoro-3-(2-propan-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carbonyl)phenyl]methyl]-2H-phthalazin-1-one

InChI

InChI=1S/C24H22FN5O2/c1-14(2)30-12-16-11-29(13-22(16)28-30)24(32)19-9-15(7-8-20(19)25)10-21-17-5-3-4-6-18(17)23(31)27-26-21/h3-9,12,14H,10-11,13H2,1-2H3,(H,27,31)

InChI Key

ONWFSNLHAZAPLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C2CN(CC2=N1)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F

Origin of Product

United States

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